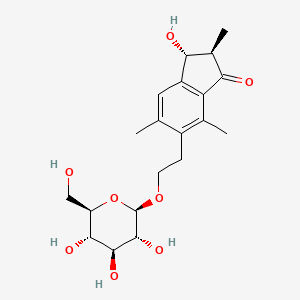

Pteroside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pteroside C is a naturally occurring compound isolated from various species of the Pteridaceae family, particularly from the bracken fern (Pteridium aquilinum) and Pteris multifida . This compound has garnered interest due to its potential biological activities, including cytotoxic and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pteroside C typically involves the extraction and isolation from plant sources. The process begins with the collection of the plant material, followed by drying and grinding . The ground material is then subjected to solvent extraction using solvents such as methanol or ethanol . The crude extract is further purified using chromatographic techniques, including silica gel column chromatography and medium-pressure liquid chromatography . The final product is obtained through crystallization and structural elucidation using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and metabolic engineering, could potentially scale up the production of this compound in the future .

Chemical Reactions Analysis

Types of Reactions

Pteroside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Substitution: Substitution reactions involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Pteroside C exerts its effects through various molecular targets and pathways:

Inhibition of Enzymes: This compound inhibits enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.

Cytotoxic Activity: It induces cytotoxicity in tumor cells by interfering with cellular processes and promoting apoptosis.

Anti-Diabetic Activity: This compound modulates glucose uptake and metabolism, thereby exhibiting anti-diabetic effects.

Comparison with Similar Compounds

Pteroside C is part of a larger group of pterosins and pterosides, which include compounds like pterosin A, pterosin B, and pteroside A . These compounds share a similar illudane-type nor-sesquiterpenoid structure but differ in their functional groups and biological activities . This compound is unique due to its specific cytotoxic and anti-diabetic properties, which are not as pronounced in other related compounds .

List of Similar Compounds

- Pterosin A

- Pterosin B

- Pteroside A

- Pterosin C 3-O-beta-D-glucopyranoside

- 4,5-Dicaffeoylquinic acid

Properties

CAS No. |

35910-17-9 |

|---|---|

Molecular Formula |

C20H28O8 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(2R,3R)-3-hydroxy-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C20H28O8/c1-8-6-12-14(16(23)10(3)15(12)22)9(2)11(8)4-5-27-20-19(26)18(25)17(24)13(7-21)28-20/h6,10,13,15,17-22,24-26H,4-5,7H2,1-3H3/t10-,13-,15-,17-,18+,19-,20-/m1/s1 |

InChI Key |

VKDMMOFAMUXTQZ-AKMQMZFLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |

Canonical SMILES |

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.